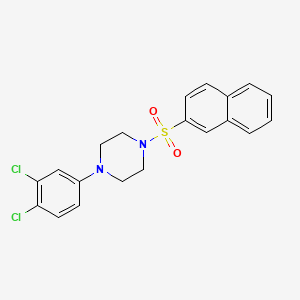

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-naphthalen-2-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2S/c21-19-8-6-17(14-20(19)22)23-9-11-24(12-10-23)27(25,26)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVWOYKYVWEZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves the reaction of 1-(3,4-dichlorophenyl)piperazine with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to reflux conditions.

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nitrating agents, or other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

The compound’s structural analogs differ in substituents on the piperazine ring or sulfonyl-linked aromatic groups. Key examples include:

Key Observations :

- Bioactivity : The 3,4-dichlorophenyl group is critical for cytotoxicity (e.g., BS230’s activity against breast cancer cells) , while sulfonyl-linked fluorophenyl groups modulate receptor binding (e.g., sigma antagonism in ) .

Receptor Binding and Selectivity

- Sigma Receptors : highlights that 3,4-dichlorophenylpiperazine derivatives (e.g., N-[2-(3,4-dichlorophenyl)ethyl]-N-methylpiperazine) act as sigma-1 antagonists, reversing dopamine release inhibition . The naphthalene sulfonyl group in the target compound may enhance sigma-2 affinity, as seen in other sulfonamide-based sigma ligands .

- Dopamine Receptors : Analogs like 5-(4-(3,5-dichlorophenyl)piperazin-1-yl)-N-(4-pyridinylphenyl)pentanamide () show D3 receptor selectivity (Ki < 10 nM) . The target compound’s naphthalene sulfonyl group may reduce dopamine receptor affinity compared to smaller substituents.

Toxicity and Selectivity

- BS230 : Exhibits low toxicity to healthy cells (IC50 > 100 µM) but high cytotoxicity to breast cancer cells (IC50 ~ 5 µM) .

- Fluorophenyl Analog (): No toxicity data reported, but sigma antagonists generally have favorable safety profiles in preclinical studies .

Inference : The target compound’s selectivity may depend on the balance between the dichlorophenyl (cytotoxic) and naphthalene sulfonyl (receptor-modulating) groups.

Biological Activity

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C18H16Cl2N2O2S

- Molecular Weight : 385.30 g/mol

- IUPAC Name : this compound

The compound features a piperazine core substituted with a dichlorophenyl group and a naphthalenesulfonyl moiety, which contribute to its pharmacological properties.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity :

-

Receptor Modulation :

- The compound may act as a modulator of neurotransmitter receptors, impacting pathways involved in mood regulation and cognitive functions.

-

Antimicrobial Activity :

- Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could be explored further for this specific derivative.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase inhibition | |

| Antimicrobial | Potential activity against bacterial strains | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Study 1: Neuroprotective Effects

A study conducted on various piperazine derivatives, including this compound, demonstrated neuroprotective effects in vitro. The results indicated reduced oxidative stress markers in neuronal cell lines when treated with the compound, suggesting potential applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against several bacterial strains. Results showed significant inhibition of growth for Gram-positive bacteria, indicating its potential as an antimicrobial agent. Further exploration into structure-activity relationships (SAR) revealed that modifications to the sulfonyl group enhanced activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.